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molecular formula C5H12O2 B1583516 Diethoxymethane CAS No. 462-95-3

Diethoxymethane

Cat. No. B1583516
M. Wt: 104.15 g/mol
InChI Key: KLKFAASOGCDTDT-UHFFFAOYSA-N
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Patent
US07176324B1

Procedure details

A reaction flask was charged with 300 g (1.4 mole) 1,1,2,3,3-pentamethyl-hexahydro-4-indanol, 258 g (2.5 mole) diethoxymethane, 0.25 liter toluene, and 5 g boron trifluoride etherate complex. The reaction mass was heated to 100° C. and methanol and lite organics were collected in a Dean Stark trap (190 g recovered). After aging the reaction for 2 hrs the reaction was cooled to 25° C. and acid catalyst was quenched with 100 g of 10% aqueous sodium carbonate. The mass was transferred to a separatory funnel and water washed. The organic layer was separated and purified by fractional distillation. The procedure afforded a 68% yield (256 g) of 1,1,2,3,3-pentamethyl-octahydro-4-(ethoxymethoxy)-1H-indene.
Name
1,1,2,3,3-pentamethyl-hexahydro-4-indanol
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
258 g
Type
reactant
Reaction Step One
Quantity
0.25 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[CH:10]2[CH:5]([CH:6]([OH:11])[CH2:7][CH2:8][CH2:9]2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14].[CH2:16]([O:18][CH2:19]OCC)[CH3:17]>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:15])[CH:10]2[CH:5]([CH:6]([O:11][CH2:19][O:18][CH2:16][CH3:17])[CH2:7][CH2:8][CH2:9]2)[C:4]([CH3:13])([CH3:12])[CH:3]1[CH3:14]

Inputs

Step One
Name
1,1,2,3,3-pentamethyl-hexahydro-4-indanol
Quantity
300 g
Type
reactant
Smiles
CC1(C(C(C2C(CCCC12)O)(C)C)C)C
Name
Quantity
258 g
Type
reactant
Smiles
C(C)OCOCC
Name
Quantity
0.25 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methanol and lite organics were collected in a Dean Stark trap (190 g recovered)
CUSTOM
Type
CUSTOM
Details
the reaction for 2 hrs the reaction
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
acid catalyst was quenched with 100 g of 10% aqueous sodium carbonate
CUSTOM
Type
CUSTOM
Details
The mass was transferred to a separatory funnel
WASH
Type
WASH
Details
water washed
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
purified by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C(C2C(CCCC12)OCOCC)(C)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 256 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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